molecular formula C15H11NO5 B6400447 2-(3-Acetylphenyl)-4-nitrobenzoic acid CAS No. 1261904-33-9

2-(3-Acetylphenyl)-4-nitrobenzoic acid

Cat. No.: B6400447
CAS No.: 1261904-33-9
M. Wt: 285.25 g/mol
InChI Key: BWWUGKXQQCUSOM-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of both an acetyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the acetyl group to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-(3-Acetylphenyl)-4-aminobenzoic acid.

    Oxidation: 2-(3-Carboxyphenyl)-4-nitrobenzoic acid.

    Substitution: Various halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3-Acetylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-4-nitrobenzoic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Acetylphenyl)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    2-(3-Carboxyphenyl)-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an acetyl group.

Uniqueness

2-(3-Acetylphenyl)-4-nitrobenzoic acid is unique due to the presence of both an acetyl and a nitro group on the benzoic acid core

Properties

IUPAC Name

2-(3-acetylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-9(17)10-3-2-4-11(7-10)14-8-12(16(20)21)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWUGKXQQCUSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689760
Record name 3'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-33-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′-acetyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Acetyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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